6-iodohexan-3-one
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Overview
Description
6-iodohexan-3-one is an organic compound with the molecular formula C6H11IO. It is a ketone with an iodine atom attached to the sixth carbon of a hexane chain. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-iodohexan-3-one can be synthesized through various methods. One common method involves the iodination of hexan-3-one. This can be achieved by reacting hexan-3-one with iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction typically proceeds at room temperature and yields this compound as the primary product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
6-iodohexan-3-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles such as hydroxide, cyanide, or amines.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Sodium hydroxide in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Oxidation: Potassium permanganate in acidic medium at elevated temperatures.
Major Products Formed
Substitution: Formation of hexan-3-one derivatives with different substituents.
Reduction: Formation of 6-iodohexan-3-ol.
Oxidation: Formation of 6-iodohexanoic acid.
Scientific Research Applications
6-iodohexan-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-iodohexan-3-one involves its reactivity due to the presence of the iodine atom and the ketone group. The iodine atom can participate in nucleophilic substitution reactions, while the ketone group can undergo reduction and oxidation reactions. These properties make it a versatile compound in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
3-iodohexane: Similar structure but lacks the ketone group.
6-bromohexan-3-one: Similar structure with a bromine atom instead of iodine.
6-chlorohexan-3-one: Similar structure with a chlorine atom instead of iodine.
Uniqueness
6-iodohexan-3-one is unique due to the presence of both the iodine atom and the ketone group, which confer distinct reactivity and properties. The iodine atom is larger and more polarizable than bromine or chlorine, leading to different reaction kinetics and mechanisms.
Properties
CAS No. |
96890-22-1 |
---|---|
Molecular Formula |
C6H11IO |
Molecular Weight |
226.06 g/mol |
IUPAC Name |
6-iodohexan-3-one |
InChI |
InChI=1S/C6H11IO/c1-2-6(8)4-3-5-7/h2-5H2,1H3 |
InChI Key |
YWVRVIHKJORQSE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CCCI |
Purity |
95 |
Origin of Product |
United States |
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